trans-Vaccenic acid

Übersicht

Beschreibung

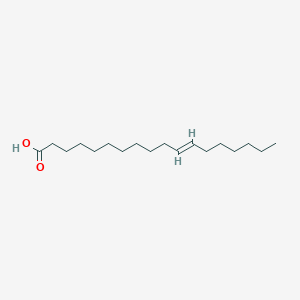

trans-Vaccenic Acid: is a naturally occurring trans fatty acid and an omega-7 fatty acid. It is the predominant type of trans-fatty acid found in human milk, the fat of ruminants, and dairy products such as milk, butter, and yogurt . Its IUPAC name is (11E)-11-octadecenoic acid, and it was discovered in 1928 in animal fats and butter . Mammals convert this compound into rumenic acid, a conjugated linoleic acid, which has shown anticarcinogenic properties .

Wissenschaftliche Forschungsanwendungen

Chemie: trans-Vaccensäure wird als Vorläufer für die Synthese verschiedener bioaktiver Verbindungen verwendet, einschließlich konjugierter Linolsäuren .

Biologie: Sie wird auf ihre Rolle im Fettstoffwechsel bei Säugetieren und ihre Umwandlung in Rumensäure untersucht .

Medizin: Untersuchungen haben gezeigt, dass trans-Vaccensäure potenzielle gesundheitliche Vorteile hat, darunter die Senkung von LDL-Cholesterin und Triglyceridspiegeln . Sie verstärkt auch die Antitumor-Immunität durch Aktivierung von CD8+ T-Zellen .

Industrie: trans-Vaccensäure wird aufgrund ihrer gesundheitlichen Vorteile bei der Formulierung von Nahrungsergänzungsmitteln und funktionellen Lebensmitteln verwendet .

Wirkmechanismus

trans-Vaccensäure entfaltet ihre Wirkung durch Inaktivierung des Zelloberflächenrezeptors GPR43, einem immunmodulatorischen G-Protein-gekoppelten Rezeptor, der durch seine kurzkettigen Fettsäureliganden aktiviert wird . Diese Inaktivierung führt zur Aktivierung der cAMP-PKA-CREB-Achse und verbessert die Funktion von CD8+ T-Zellen . Dieser Weg ist an verschiedenen Zellfunktionen beteiligt, darunter Wachstum, Überleben und Differenzierung .

Wirkmechanismus

Trans-vaccenic acid (TVA) is a naturally occurring trans fatty acid found in the fat of ruminants and in human dairy products . This article will explore the mechanism of action of TVA, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary target of TVA is the CD8+ T cells , a group of immune cells critical for killing cancerous or virally infected cells . TVA improves the ability of these cells to infiltrate tumors and kill cancer cells .

Mode of Action

TVA interacts with its targets, the CD8+ T cells, by enhancing their ability to infiltrate tumors and kill cancer cells . It achieves this by activating an important immune pathway . The activation of this pathway enhances anti-tumor immunity .

Biochemical Pathways

TVA influences the CREB pathway , which is involved in a variety of functions including cellular growth, survival, and differentiation . It also inhibits the proliferation of human nasopharyngeal carcinoma cells via a mitochondrial-mediated apoptosis pathway .

Pharmacokinetics

The body cannot produce TVA on its own. It is derived predominantly from ruminant foods such as lamb, beef, and dairy . Only about 20% of TVA is broken down into other byproducts, leaving 80% circulating in the blood .

Result of Action

The result of TVA’s action is the enhanced ability of CD8+ T cells to infiltrate tumors and kill cancer cells . This leads to improved anti-tumor immunity . Moreover, patients with higher levels of TVA circulating in the blood responded better to immunotherapy .

Action Environment

The action of TVA is influenced by the diet, specifically the intake of ruminant foods such as lamb, beef, and dairy . These foods are the primary sources of TVA . The environment, specifically the dietary environment, therefore plays a crucial role in the action, efficacy, and stability of TVA .

Biochemische Analyse

Biochemical Properties

Trans-Vaccenic acid has been shown to interact with various biomolecules, leading to significant biochemical reactions. For instance, it has been found to inhibit the proliferation and induce apoptosis of human nasopharyngeal carcinoma cells via a mitochondrial-mediated apoptosis pathway .

Cellular Effects

This compound significantly inhibits cell proliferation in a dose-dependent manner . It influences cell function by decreasing p-Akt levels and Bad phosphorylation on Ser-136 and Ser-112 .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of Bad/Akt phosphorylation . This leads to changes in gene expression and enzyme activation, thereby inducing apoptosis in cells .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: trans-Vaccensäure kann durch partielle Hydrierung von Linolsäure synthetisiert werden. Dieser Prozess beinhaltet die Verwendung eines Katalysators, typischerweise Nickel, unter kontrollierten Temperatur- und Druckbedingungen, um die gewünschte trans-Konfiguration zu erreichen .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird trans-Vaccensäure hauptsächlich aus dem Fett von Wiederkäuern und Milchprodukten gewonnen. Der Extraktionsprozess beinhaltet die Trennung von Fettsäuren aus diesen Quellen, gefolgt von der Reinigung, um trans-Vaccensäure zu isolieren .

Chemische Reaktionsanalyse

Reaktionstypen: trans-Vaccensäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Sie kann zu Epoxiden und anderen sauerstoffhaltigen Derivaten oxidiert werden.

Reduktion: Hydrierung kann trans-Vaccensäure in Stearinsäure umwandeln.

Substitution: Sie kann an Veresterungsreaktionen teilnehmen, um Ester zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Ozon.

Reduktion: Wasserstoffgas in Gegenwart eines Nickelkatalysators wird typischerweise verwendet.

Substitution: Säure- oder Basenkatalysatoren werden für Veresterungsreaktionen verwendet.

Hauptprodukte, die gebildet werden:

Oxidation: Epoxide und Hydroxyderivate.

Reduktion: Stearinsäure.

Substitution: Ester der trans-Vaccensäure.

Analyse Chemischer Reaktionen

Types of Reactions: trans-Vaccenic Acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form epoxides and other oxygenated derivatives.

Reduction: Hydrogenation can convert this compound into stearic acid.

Substitution: It can participate in esterification reactions to form esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Reduction: Hydrogen gas in the presence of a nickel catalyst is typically used.

Substitution: Acidic or basic catalysts are used for esterification reactions.

Major Products Formed:

Oxidation: Epoxides and hydroxy derivatives.

Reduction: Stearic acid.

Substitution: Esters of this compound.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

cis-Vaccensäure: In Sanddornöl gefunden, hat sie eine andere Konfiguration, aber ähnliche Eigenschaften.

Elaidinsäure: Eine weitere trans-Fettsäure, jedoch mit unterschiedlichen gesundheitlichen Auswirkungen.

Rumensäure: Eine konjugierte Linolsäure, die aus trans-Vaccensäure gewonnen wird und krebshemmende Eigenschaften besitzt.

Einzigartigkeit: trans-Vaccensäure ist einzigartig durch ihr natürliches Vorkommen in Muttermilch und Wiederkäuerfett, ihre Umwandlung in Rumensäure und ihre potenziellen gesundheitlichen Vorteile, einschließlich der Antitumor-Immunität .

Eigenschaften

IUPAC Name |

(E)-octadec-11-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHZIFQPPBDJPM-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301009341 | |

| Record name | Vaccenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301009341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Vaccenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

693-72-1, 143-25-9, 62972-93-4 | |

| Record name | Vaccenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Octadecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vaccenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Octadecenoyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062972934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vaccenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301009341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-octadec-11-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VACCENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ72OGU4EV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vaccenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

44 °C | |

| Record name | Vaccenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[8-[2-[Acetyl(methyl)amino]ethyl]-3,6-dimethoxyphenanthren-4-yl] acetate](/img/structure/B48646.png)